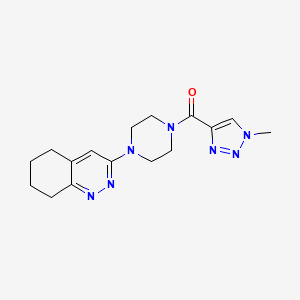

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N7O and its molecular weight is 327.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound, also known as (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, primarily targets carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through hydrogen bonding and hydrophobic interactions . The triazole nitrogen and the dioxyaryl substituted aryl group of the compound form these interactions with the active site residues of the carbonic anhydrase-II enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.

Biochemical Pathways

The compound affects the carbonic anhydrase pathway . By inhibiting the carbonic anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption can lead to a decrease in the production of stomach acid, making it potentially useful for treating conditions like ulcers or acid reflux.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the carbonic anhydrase-II enzyme . This inhibition disrupts the normal pH balance within the body at a cellular level. The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme .

Biochemische Analyse

Biochemical Properties

It is known that triazole compounds, which include the 1H-1,2,3-triazole moiety present in this compound, can interact with a variety of enzymes and receptors, showing versatile biological activities

Cellular Effects

Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biologische Aktivität

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N6O, and its structure includes a triazole ring and a piperazine moiety. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains. In vitro assays demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer potential of triazole derivatives. A study evaluated the effects of similar compounds on cancer cell lines, revealing that they can induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through the activation of caspase pathways . The specific compound under review showed promising results in reducing cell viability at concentrations as low as 10 µM.

Neuroprotective Effects

The piperazine component is known for its neuroprotective effects. In animal models, compounds similar to the one discussed have been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease . This suggests that our compound may have similar protective effects on neuronal cells.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Triazole Ring : Utilizing azide and alkyne chemistry to create the triazole structure.

- Piperazine Coupling : Reacting the synthesized triazole with a piperazine derivative to form the core structure.

- Final Modification : Introducing the methanone group through acylation techniques.

This synthetic pathway has been optimized for yield and purity .

Case Study 1: Antimicrobial Testing

A recent study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against a panel of pathogens. The tested compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Candida albicans , indicating strong antifungal activity .

Case Study 2: Cancer Cell Line Studies

In another investigation reported in Cancer Letters, researchers assessed the cytotoxicity of triazole-based compounds on different cancer cell lines. The results indicated that our compound could reduce cell proliferation by up to 70% in A549 lung cancer cells at a concentration of 25 µM .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a triazole ring and a piperazine moiety linked by a methanone group. The triazole ring is known for its diverse biological activities and is often utilized in the design of pharmaceuticals due to its stability and ability to form hydrogen bonds. The piperazine structure contributes to the compound's pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of triazole derivatives against various cancer cell lines. For instance, a related study synthesized (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives and evaluated their anticancer activity using the MTT assay. Among these derivatives, one exhibited an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating significant cytotoxicity . This suggests that compounds with similar structures may hold promise as potential anticancer agents.

Synthesis and Structural Optimization

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can be achieved through copper-catalyzed azide-alkyne cycloaddition (click chemistry), which is a widely used method in drug discovery for creating diverse libraries of bioactive compounds . The optimization of this compound's structure can enhance its bioavailability and selectivity towards specific biological targets.

Targeting Protein Kinases

The compound's potential as a protein kinase inhibitor has also been explored. Protein kinases play critical roles in signaling pathways that regulate cell growth and survival. Compounds designed to inhibit these enzymes can lead to novel therapeutic strategies for treating cancers and other diseases .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Chemical Reactivity

The compound’s reactivity is influenced by its structural components:

Environmental factors such as pH and temperature play pivotal roles in directing reaction pathways. For example, acidic conditions may stabilize the triazole ring, while basic conditions could promote piperazine-mediated reactions.

Reaction Mechanisms

While direct mechanistic studies on this compound are scarce, insights can be drawn from analogous triazole-piperazine conjugates:

-

Radical-mediated pathways : Visible-light-mediated reactions (as in thiazolo-triazole syntheses) suggest potential involvement of radical intermediates during bond formation .

-

Tubulin interaction : Similar triazole-piperazine derivatives (e.g., compound 10ec in related studies) exhibit tubulin polymerization inhibition via colchicine binding site interactions . This highlights the importance of structural motifs in guiding biological activity.

Biological Implications and Structural Optimization

Studies on analogous compounds reveal correlations between structural modifications and biological activity:

-

Cytotoxicity : Triazole-piperazine derivatives (e.g., 10ec ) display potent anticancer activity, with IC₅₀ values as low as 0.99 ± 0.01 μM against BT-474 breast cancer cells .

-

Apoptosis induction : Flow cytometry and staining assays (e.g., annexin V-FITC/propidium iodide) demonstrate apoptosis via cell cycle arrest at sub-G1 and G2/M phases .

-

Tubulin inhibition : Molecular modeling indicates binding to tubulin’s colchicine site, disrupting microtubule dynamics .

A comparative analysis of structural modifications and biological outcomes is summarized below:

Thermal Stability and Analytical Characterization

-

Thermal analysis : Differential scanning calorimetry (DSC) could elucidate thermal stability, though specific data for this compound are unavailable.

-

Spectroscopic methods : ¹H-NMR and ¹³C-NMR are employed to confirm structural integrity, with peaks at δ 2.71 ppm (methyl groups) and δ 188.5 ppm (carbonyl groups) serving as diagnostic markers .

Eigenschaften

IUPAC Name |

(1-methyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-21-11-14(18-20-21)16(24)23-8-6-22(7-9-23)15-10-12-4-2-3-5-13(12)17-19-15/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMNQIKJJKPWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.